Cyclohexane, 1,3-bis(methylene)-
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Overview
Description
It is a derivative of cyclohexane where two methylene groups are attached at the 1 and 3 positions of the cyclohexane ring
Preparation Methods
The synthesis of cyclohexane, 1,3-bis(methylene)- can be achieved through several methods. One common approach involves the reaction of cyclohexanone with formaldehyde in the presence of a base to form the corresponding bis(methylene) derivative . Another method includes the use of bromomethanesulfonyl bromide as a reagent to introduce the methylene groups onto the cyclohexane ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Cyclohexane, 1,3-bis(methylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the methylene groups into methyl groups, resulting in a more saturated cyclohexane derivative.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cyclohexane, 1,3-bis(methylene)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model substrate for investigating biochemical pathways.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use as a precursor for drug development.
Mechanism of Action
The mechanism by which cyclohexane, 1,3-bis(methylene)- exerts its effects depends on the specific application. In chemical reactions, the methylene groups act as reactive sites for various transformations. In biological systems, the compound may interact with enzymes or other molecular targets, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Cyclohexane, 1,3-bis(methylene)- can be compared with other similar compounds such as:
Cyclohexane, 1,2-bis(methylene)-: This compound has methylene groups at the 1 and 2 positions, resulting in different reactivity and properties.
Cyclohexane, 1,4-bis(methylene)-: With methylene groups at the 1 and 4 positions, this compound exhibits unique chemical behavior compared to the 1,3-derivative.
Methylcyclohexane: A simpler derivative with a single methyl group, used as a solvent and in organic synthesis.
Properties
CAS No. |
52086-82-5 |
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Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
1,3-dimethylidenecyclohexane |
InChI |
InChI=1S/C8H12/c1-7-4-3-5-8(2)6-7/h1-6H2 |
InChI Key |
CTDOPUVVTOMREJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCC(=C)C1 |
Origin of Product |
United States |
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